decyl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
DECYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a decyl group attached to a benzoate moiety, which is further substituted with a 5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group
Preparation Methods
The synthesis of DECYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves a multi-step process. One common synthetic route includes the esterification of 4-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
DECYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Researchers have investigated the biological activity of this compound, including its potential as an antimicrobial or anticancer agent. The presence of the isoindoline moiety is of particular interest due to its known biological activities.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.
Industry: DECYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of DECYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the isoindoline moiety may play a crucial role in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
DECYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can be compared with other similar compounds, such as:
4-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID: This compound lacks the decyl ester group, which may result in different chemical and biological properties.
2-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETIC ACID: This compound has an acetic acid moiety instead of a benzoate group, which may affect its reactivity and applications.
5-BROMO-1-DECYL-2,3-DIHYDRO-1H-INDOLIN-2-ONE: This compound features a decyl group attached to an indolinone moiety, which may result in different biological activities and applications.
The uniqueness of DECYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C25H28BrNO4 |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
decyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H28BrNO4/c1-2-3-4-5-6-7-8-9-16-31-25(30)18-10-13-20(14-11-18)27-23(28)21-15-12-19(26)17-22(21)24(27)29/h10-15,17H,2-9,16H2,1H3 |
InChI Key |
VSJAWEYLXAXGGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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